1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is a complex organic compound that features a unique combination of functional groups, including a difluoromethoxyphenyl group and a dihydrothiazinyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance its binding affinity, while the dihydrothiazinyl group can modulate its activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-[4-(Difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-methoxyphenyl)amino]ethanone
- Imidazo[2,1-b][1,3]thiazines : Known for their bioactive properties .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H20F2N2O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone |
InChI |
InChI=1S/C20H20F2N2O2S/c1-14-5-2-3-6-17(14)24(20-23-11-4-12-27-20)13-18(25)15-7-9-16(10-8-15)26-19(21)22/h2-3,5-10,19H,4,11-13H2,1H3 |
InChI Key |
NIAPZFXDWRJNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)C2=CC=C(C=C2)OC(F)F)C3=NCCCS3 |
Origin of Product |
United States |
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